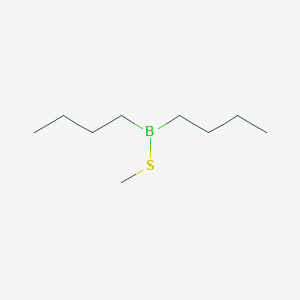

Dibutyl(methylsulfanyl)borane

Description

Properties

CAS No. |

20524-64-5 |

|---|---|

Molecular Formula |

C9H21BS |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

dibutyl(methylsulfanyl)borane |

InChI |

InChI=1S/C9H21BS/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |

InChI Key |

VXMRBFBYNSDXSR-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC)(CCCC)SC |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Dibutyl Methylsulfanyl Borane

Borane-Promoted Reactions

The isomerization of alkenes, a process that involves the migration of a carbon-carbon double bond, is a fundamental transformation in organic synthesis, enabling the conversion of readily available alkenes into more valuable isomers. While various transition metal complexes are known to catalyze this reaction, boranes have also emerged as significant promoters of alkene isomerization. The generally accepted mechanism for borane-promoted alkene isomerization involves a reversible hydroboration-dehydroboration sequence. This process requires the presence of a boron-hydride (B-H) bond, which adds across the alkene double bond and is subsequently eliminated to form an isomerized alkene.

Dibutyl(methylsulfanyl)borane, with the chemical structure (CH₃CH₂CH₂CH₂)₂B-SCH₃, presents an interesting case for study in this context. Notably, this compound lacks a direct B-H bond, which is a prerequisite for the classical hydroboration-dehydroboration pathway. Therefore, for this compound to promote alkene isomerization, a non-classical mechanism or the in-situ generation of a hydride-containing boron species must be considered.

Proposed Mechanistic Pathways for Isomerization

Given the absence of a B-H bond in this compound, any catalytic activity in alkene isomerization would likely proceed through one of two general pathways:

Activation via a Hydride Source: this compound may act as a pre-catalyst that is activated by an external hydride source. The Lewis acidic boron center can coordinate to a hydride, forming a reactive borohydride (B1222165) species that can then initiate the isomerization process.

Lewis Acid Catalysis: The Lewis acidic boron atom in this compound could potentially catalyze alkene isomerization through a mechanism involving the formation of a carbocationic intermediate. This is a common mechanism for acid-catalyzed isomerizations. frontiersin.org

A plausible, though hypothetical, mechanism for this compound-promoted alkene isomerization in the presence of a hydride source is detailed below.

Detailed Research Findings: A Proposed Mechanism

In the absence of direct experimental studies on this compound as an isomerization catalyst, the following mechanism is proposed based on established principles of organoborane chemistry. This proposed sequence involves the in-situ formation of a reactive borohydride, which then facilitates the isomerization via a hydroboration-dehydroboration cycle.

The key steps of this proposed mechanism are outlined in the table below:

| Step | Description | Intermediate/Transition State |

| 1. Activation | This compound reacts with a hydride source (e.g., from a silane (B1218182) or another borane) to form a reactive borohydride species. | [(CH₃CH₂CH₂CH₂)₂B(H)SCH₃]⁻ |

| 2. Hydroboration | The generated borohydride adds to the alkene, with the boron atom attaching to the less sterically hindered carbon of the double bond. | Alkyl-dibutyl(methylsulfanyl)borane |

| 3. Dehydroboration | The alkylborane intermediate undergoes elimination of the borohydride to form an isomerized alkene. This step is reversible. | π-complex of the isomerized alkene and the borohydride |

| 4. Re-addition | The borohydride can re-add to the isomerized alkene, leading to further migration of the double bond until the thermodynamically most stable alkene is formed. | Isomeric alkyl-dibutyl(methylsulfanyl)borane |

| 5. Catalyst Turnover | The active borohydride species is regenerated, allowing for the catalytic cycle to continue. | [(CH₃CH₂CH₂CH₂)₂B(H)SCH₃]⁻ |

Reactivity Profile and Influencing Factors

The reactivity of this compound in this proposed catalytic cycle would be influenced by several factors:

Steric Hindrance: The two butyl groups on the boron atom would create significant steric bulk. This would likely influence the regioselectivity of the hydroboration step, favoring addition to the least substituted carbon of the alkene.

Electronic Effects: The methylsulfanyl (-SCH₃) group is a soft ligand and can influence the Lewis acidity of the boron center. The sulfur atom can potentially donate electron density to the boron via pπ-pπ back-bonding, which might modulate the reactivity of the borane (B79455).

Nature of the Alkene: The structure of the alkene substrate would significantly impact the rate and outcome of the isomerization. Terminal alkenes are generally more reactive towards hydroboration than internal alkenes. The thermodynamic equilibrium will favor the formation of the most stable substituted alkene.

A summary of the expected reactivity trends is presented in the following table:

| Alkene Type | Expected Relative Rate of Isomerization | Predominant Isomer at Equilibrium | Rationale |

| Monosubstituted (terminal) | High | Disubstituted (internal) | Lower steric hindrance for initial hydroboration and greater thermodynamic stability of the product. |

| 1,1-Disubstituted (terminal) | Moderate | Trisubstituted (internal) | Steric hindrance is greater than for monosubstituted alkenes, but the thermodynamic driving force is significant. |

| 1,2-Disubstituted (internal) | Low | Trisubstituted or Tetrasubstituted | Higher activation energy for hydroboration due to increased steric hindrance around the double bond. |

| Trisubstituted | Very Low | Tetrasubstituted | Significant steric hindrance and a smaller thermodynamic gain upon isomerization. |

It is important to reiterate that these mechanistic details and reactivity profiles are hypothetical and based on established principles of borane chemistry, as direct experimental data for this compound in alkene isomerization is not currently available in the scientific literature. Further research would be necessary to validate these propositions.

Applications of Dibutyl Methylsulfanyl Borane in Advanced Organic Synthesis

Synthesis of Complex Organic Architectures

The construction of intricate organic molecules often relies on the strategic formation of carbon-carbon bonds and the introduction of chirality. Organoboron reagents have played a pivotal role in advancing these synthetic capabilities.

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. Organoboron compounds are well-established reagents for C-C bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netillinois.edu In these reactions, an organoboron species, typically a boronic acid or ester, undergoes transmetalation with a palladium catalyst, which then facilitates the coupling with an organic halide or triflate. mdpi.com Additionally, organoboranes can participate in other C-C bond-forming reactions, such as conjugate additions and radical reactions. scienceopen.com

A thorough review of the scientific literature reveals a lack of specific studies or detailed research findings on the application of Dibutyl(methylsulfanyl)borane in the construction of carbon-carbon bonds. While general principles of organoboron reactivity exist, no specific examples or methodologies utilizing this particular compound for C-C bond formation have been documented.

Synthesis of Chiral Compounds and Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chiral organoboranes have been successfully employed as reagents and catalysts in a variety of asymmetric transformations. rsc.org One notable example is the use of chiral allyldialkylboranes for the asymmetric allylboration of aldehydes and ketones to produce chiral homoallylic alcohols with high enantioselectivity. york.ac.uk The stereochemical outcome of these reactions is often dictated by the chiral ligands attached to the boron center. The development of new chiral boranes remains an active area of research to expand the scope and efficiency of asymmetric synthesis. rsc.orgnih.gov

Despite the extensive research into chiral organoboranes, there is no specific information available in the scientific literature regarding the use of this compound in the synthesis of chiral compounds or in asymmetric transformations. Its potential to be developed into a chiral reagent or to be used in conjunction with chiral catalysts has not been explored in published research.

Catalytic Roles of Organoboron Species

Beyond their use as stoichiometric reagents, organoboron compounds, particularly boranes, can function as potent Lewis acid catalysts in a variety of organic transformations. Their electron-deficient nature allows them to activate substrates and facilitate reactions.

Lewis Acid Catalysis and Catalytic Cycles

Boron-based Lewis acids are valuable catalysts in organic synthesis due to their ability to activate a wide range of functional groups. mdpi.com The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis basic substrate, thereby enhancing its electrophilicity. This principle has been applied to numerous reactions, including Friedel-Crafts alkylations, Diels-Alder reactions, and hydrothiolations of dienes. mdpi.comresearchgate.net The catalytic cycle typically involves coordination of the Lewis acidic borane (B79455) to the substrate, followed by the key chemical transformation and subsequent release of the catalyst. The Lewis acidity of a borane can be tuned by the substituents on the boron atom; electron-withdrawing groups generally increase Lewis acidity. researchgate.net While organylsulfanylboranes are known to form complexes with Lewis bases, the sulfur atom's basicity is reduced due to backbonding to the boron atom. thieme-connect.de

Specific research on the Lewis acid catalytic activity of this compound, including the elucidation of any catalytic cycles, is not present in the available scientific literature. While its structural features suggest potential Lewis acidity, its efficacy and applicability as a catalyst have not been reported.

Organoboron-Mediated Polymerization Processes

Organoboron compounds have found applications in polymer chemistry, primarily as initiators for various polymerization processes. Alkylboranes, in the presence of oxygen, can generate radicals that initiate the polymerization of vinyl monomers. researchgate.net This initiation system is notable for its ability to function at ambient temperatures. The mechanism involves the reaction of the alkylborane with oxygen to form a peroxide, which then decomposes to generate initiating radicals. The structure of the alkylborane can influence the initiation efficiency and the properties of the resulting polymer. rsc.org

There is a lack of specific studies on the use of this compound as an initiator or mediator in polymerization processes. The influence of the methylsulfanyl group on the initiation mechanism and the characteristics of the resulting polymers have not been investigated.

Enantioselective Catalysis

The development of chiral Lewis acid catalysts for enantioselective reactions is a major focus of modern organic synthesis. Chiral organoboranes have been designed to create a chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction. youtube.com These catalysts have been successfully applied in reductions of ketones, aldol reactions, and Diels-Alder reactions, affording products with high levels of enantiomeric excess. youtube.comnih.gov The design of effective chiral borane catalysts often involves the use of chiral ligands that coordinate to the boron atom and create a well-defined chiral pocket.

A comprehensive search of the scientific literature did not yield any reports on the application of this compound in enantioselective catalysis. There is no evidence to suggest its use as a chiral catalyst itself or as a precursor for the synthesis of a chiral catalyst.

Utilization as Precursors for Functional Materials

Currently, there is a lack of publicly available scientific literature, research articles, or patents detailing the specific utilization of this compound as a precursor for the synthesis of functional materials. While the broader field of boron chemistry has seen the extensive development of various organoboron compounds for materials science applications, specific research findings on the polymerization or incorporation of this compound into material backbones are not documented in accessible scholarly databases.

The exploration of boron-containing polymers is an active area of research, with many studies focusing on monomers like boronic acids and their derivatives, carboranes, and other organoboranes for the creation of materials with unique thermal, optical, and electronic properties. However, detailed methodologies, characterization data, and specific applications for materials derived directly from this compound have not been reported.

Consequently, data tables detailing research findings, such as polymer structures, molecular weights, thermal properties (e.g., glass transition temperature or thermal decomposition temperature), or specific material applications derived from this particular precursor, cannot be provided at this time. The scientific community has yet to publish research that would form the basis for such a summary.

Computational and Spectroscopic Characterization

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable in modern chemistry for studying molecular systems with high accuracy.

Elucidation of Molecular Structures and Energetics

Theoretical calculations are instrumental in determining the three-dimensional arrangement of atoms in molecules and their relative stabilities. For dibutyl(methylsulfanyl)borane, computational studies can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations can also be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

For instance, DFT calculations could be employed to optimize the geometry of this compound, providing data such as the B-S, B-C, and C-H bond lengths and the C-B-C and B-S-C bond angles. The energetics of different rotational isomers, such as those arising from rotation around the B-S and B-C bonds, can also be determined, yielding a comprehensive picture of the molecule's potential energy surface.

Analysis of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Quantum chemical calculations allow for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This information is critical for predicting reaction kinetics and selectivity.

In the context of this compound, computational methods can be used to model its reactions, such as its role in hydroboration or its interactions with other reagents. By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway from reactants to products, which proceeds through a specific transition state structure. The calculated activation energy for this pathway provides a quantitative measure of the reaction's feasibility.

Electronic Structure Analysis (e.g., Mulliken Charges, Natural Bond Orbital Analysis)

The electronic structure of a molecule governs its reactivity. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide valuable insights into the distribution of electron density and the nature of chemical bonding.

For this compound, these analyses can quantify the partial charges on each atom, revealing the electrophilic nature of the boron center and the nucleophilic character of the sulfur atom. NBO analysis can further describe the bonding in terms of localized orbitals, providing information on the hybridization of the atoms and the nature of the B-S bond, including any potential pπ-pπ interactions between the empty p-orbital on boron and the lone pairs on sulfur.

Spectroscopic Investigations of Boron-Containing Compounds

Spectroscopic techniques provide experimental data that complements computational findings, offering a direct probe of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Boron Chemistry

NMR spectroscopy is one of the most powerful tools for characterizing the structure of molecules in solution. For boron-containing compounds, ¹¹B NMR is particularly informative due to the wide chemical shift range of the ¹¹B nucleus, which is highly sensitive to the electronic environment around the boron atom.

The ¹¹B NMR spectrum of this compound would be expected to show a characteristic chemical shift that reflects the coordination number and the nature of the substituents on the boron atom. The chemical shift value would provide experimental evidence for the three-coordinate nature of the boron in this compound. Additionally, ¹H and ¹³C NMR spectroscopy would provide detailed information about the butyl and methylsulfanyl groups, and couplings between these nuclei and the boron atom could further elucidate the molecular structure.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. For example, the B-S stretching vibration would appear at a specific frequency, providing direct experimental evidence for the presence of this bond. Other characteristic vibrations would include the B-C stretching modes and the various C-H stretching and bending modes of the butyl and methyl groups. By comparing the experimental vibrational frequencies with those calculated using quantum chemical methods, a detailed assignment of the spectral features can be achieved, further confirming the molecular structure.

Future Perspectives and Emerging Trends in Dibutyl Methylsulfanyl Borane Research

Development of Novel Synthetic Methodologies

The synthesis of organoboron compounds is a rapidly evolving field, with a continuous drive towards more efficient, selective, and environmentally benign methods. rsc.org Future research on Dibutyl(methylsulfanyl)borane is expected to move beyond classical preparations and embrace novel synthetic strategies.

One of the most promising areas is the development of photochemical methods . nih.gov The use of visible light to mediate the formation of carbon-boron bonds is a burgeoning area of organoboron chemistry. asiaresearchnews.com Future investigations could focus on the direct photoinduced borylation of suitable substrates to yield this compound, potentially offering milder reaction conditions and unique reactivity patterns not achievable through thermal methods. nih.gov

Another key trend is the use of first-row transition metal catalysts . While precious metals have traditionally dominated catalytic C-B bond formation, there is a significant shift towards using more abundant and cost-effective metals like copper, nickel, and iron. acs.org Research into the copper(I)-catalyzed borylative cyclization of aliphatic ketones is an example of such advancements. rsc.org The development of catalytic systems specifically tailored for the synthesis of thioboranes like this compound could significantly enhance its accessibility and utility.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Photochemical Synthesis | Milder reaction conditions, temporal and spatial control, access to unique reactive intermediates. nih.gov |

| First-Row Transition Metal Catalysis | Lower cost, greater abundance of catalysts, potentially novel selectivity. acs.org |

| Ring-Opening Coupling Reactions | Access to complex molecular architectures from cyclic precursors. rsc.org |

Exploration of Expanded Reactivity Profiles

The reactivity of this compound is largely defined by the boron-sulfur and boron-carbon bonds. Future research is anticipated to delve deeper into the nuanced reactivity of this compound, unlocking new transformations and applications. A significant area of exploration will likely be the homolytic cleavage of the B-C and B-S bonds . The generation of alkyl radicals from organoborate complexes under visible-light irradiation is a recently developed strategy that could be applied to this compound. asiaresearchnews.com This would open up avenues for its use as a source of butyl radicals in various organic transformations.

Furthermore, the chemistry of diborane(4) (B1213185) and diborane(6) compounds, which showcases a wide range of reactivities, suggests that the reactivity of the boron center in this compound could be more versatile than currently understood. researchgate.net Investigations into its Lewis acidic character, its ability to activate small molecules, and its participation in novel coupling reactions are all promising areas for future study.

Integration into Advanced Catalytic Systems

The unique electronic properties of organoboron compounds make them attractive candidates for use in catalysis, not just as reagents but as key components of catalytic systems. rsc.org A major future trend will be the integration of this compound and its derivatives into advanced catalytic cycles . The boron atom can act as a Lewis acid to activate substrates, or the entire molecule could serve as a ligand for a transition metal center.

The development of dual-functional photoredox systems , where an organoboron compound participates in both light absorption and substrate activation, is an exciting frontier. acs.org this compound could be explored as a component in such systems for applications in solar fuel generation or the synthesis of fine chemicals. acs.org

| Potential Catalytic Role | Mechanistic Principle |

| Lewis Acid Catalyst | Activation of carbonyls and other Lewis bases. |

| Ligand in Transition Metal Catalysis | Modulation of the electronic and steric properties of the metal center. |

| Component of Photoredox Systems | Participation in single-electron transfer processes under photochemical conditions. asiaresearchnews.com |

Interdisciplinary Applications and Translational Research

The future of this compound research is not confined to the realm of fundamental organic chemistry. There are significant opportunities for interdisciplinary applications and translational research , particularly in materials science and medicinal chemistry.

In materials science , organoboron compounds are increasingly being investigated for their use in organic light-emitting diodes (OLEDs) due to their unique electronic and photophysical properties. rsc.org The introduction of a sulfur atom in this compound could impart interesting properties, making it a candidate for investigation in novel semiconductor materials. researchgate.net The broader class of thiophene-based materials, which also contain sulfur, are known for their utility in electronics. researchgate.net

While there is no current data on the biological activity of this compound, the broader field of medicinal chemistry has seen the successful application of organoboron compounds. The ability of the boron atom to form reversible covalent bonds with biological targets is a key feature. Future translational research could involve the design and synthesis of this compound derivatives for screening in various biological assays. The development of new synthetic protocols is expected to accelerate drug discovery research. asiaresearchnews.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Dibutyl(methylsulfanyl)borane with high purity?

- Methodological Answer : The synthesis of organoboron compounds like this compound typically involves controlled reactions between borane precursors (e.g., BH₃·THF) and organosulfur ligands under inert atmospheres. For example, analogous procedures for ammonia borane synthesis emphasize strict moisture exclusion and stoichiometric control to prevent side reactions . Characterization via elemental analysis (e.g., ICP-OES) and solid-state ¹¹B NMR (δ 17–22 ppm) is critical to confirm boron coordination and purity .

Q. How can elemental analysis and spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : ICP-OES quantifies boron content, while ¹¹B NMR identifies coordination environments (e.g., δ 17.2 ppm for –NH₂BH₃ complexes vs. δ 22.5 ppm for alternative boron states) . Raman spectroscopy can further probe vibrational modes of B–S bonds, and X-ray crystallography resolves molecular geometry if single crystals are obtainable .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for assessing this compound’s stability?

- Methodological Answer : Computational methods like CBS-QB3 and W1X-1 calculate standard enthalpies of formation (ΔH°f) for boranes. For diborane, CBS-QB3 yields ΔH°f = 46.9 kJ/mol, aligning with experimental data (±10 kJ/mol). Similar approaches can model this compound’s stability under varying temperatures .

Advanced Research Questions

Q. How do computational models resolve discrepancies between predicted and experimental thermodynamic data for this compound?

- Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) or incomplete experimental datasets. Hybrid methods (e.g., combining CCSD(T) with basis set extrapolation) improve accuracy. For example, NIST-JANAF data for borane (ΔH°f = 106.7 kJ/mol) show alignment with W1X-1 calculations (103.9 kJ/mol), suggesting robust validation protocols .

Q. What catalytic mechanisms enable this compound to participate in hydrogen storage or transfer reactions?

- Methodological Answer : Borane complexes often act as hydrogen donors via B–H bond cleavage. For ammonia borane, Co-Mn-B nanoparticles catalyze H₂ release at 50°C, with kinetic modeling (e.g., Arrhenius plots) revealing activation energies. Analogous studies on this compound require in situ FTIR or gas burette systems to monitor H₂ evolution rates .

Q. How do competing boron coordination states in this compound affect its reactivity in cross-coupling reactions?

- Methodological Answer : Competing coordination (e.g., B–S vs. B–N bonds) alters electron density and reactivity. Solid-state NMR can differentiate boron environments, while kinetic studies (e.g., variable-temperature experiments) quantify reaction pathways. For MOF-amino-borane complexes, dual boron states (δ 17.2 and 22.5 ppm) correlate with distinct catalytic activities .

Q. What experimental design strategies mitigate contradictions in borane decomposition kinetics reported across studies?

- Methodological Answer : Contradictions often stem from inconsistent purity controls or measurement techniques. A modular approach—combining thermogravimetric analysis (TGA), mass spectrometry, and in situ spectroscopy—ensures reproducibility. For ammonia borane, remote and in-person experimental designs were validated via student-led protocols to standardize gas yield measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.